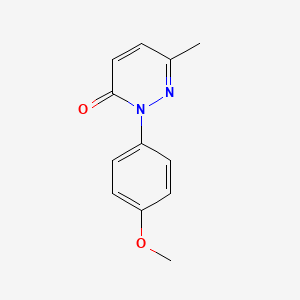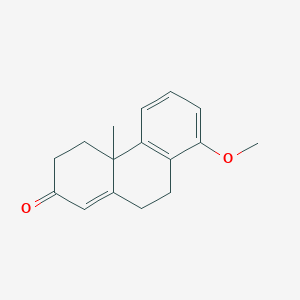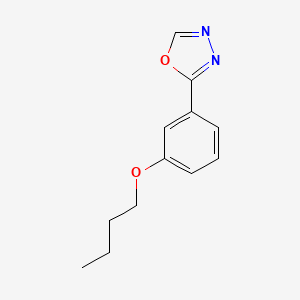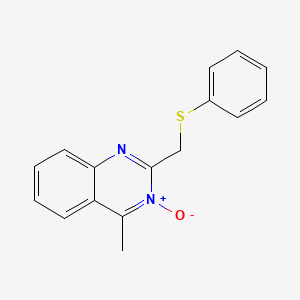
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol . Quinazoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide typically involves the oxidation of quinazoline derivatives. One common method includes the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as acetic anhydride, to achieve high yields .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The process may include steps such as purification and crystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like MCPBA.
Reduction: Reduction of the N-oxide group to form the corresponding quinazoline derivative.
Substitution: Reactions involving the substitution of the phenylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, MCPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic anhydride, toluene.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as 4-methyl-2-phenylquinazoline and its analogs .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6327-36-2 |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-methyl-3-oxido-2-(phenylsulfanylmethyl)quinazolin-3-ium |
InChI |
InChI=1S/C16H14N2OS/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
LMBGIJSKWQJCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


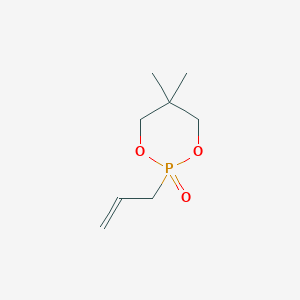
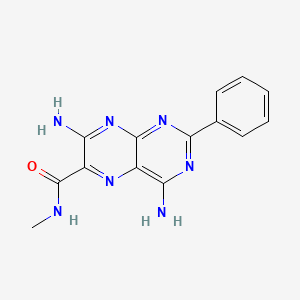
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
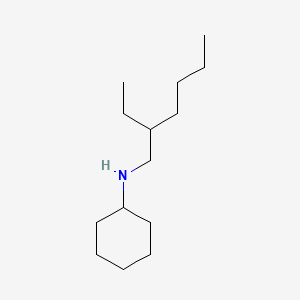
silane](/img/structure/B14725614.png)




